Ethanone,1-(1,2-dihydro-2-pyridinyl)-

Description

BenchChem offers high-quality Ethanone,1-(1,2-dihydro-2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone,1-(1,2-dihydro-2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

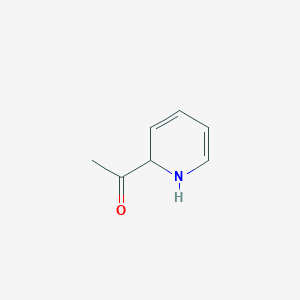

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-(1,2-dihydropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-5,7-8H,1H3 |

InChI Key |

JEVRSDKDOJHMET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C=CC=CN1 |

Origin of Product |

United States |

Foundational & Exploratory

Ethanone, 1-(1,2-dihydro-2-pyridinyl)- chemical structure and properties

The following technical guide details the chemical structure, properties, synthesis, and applications of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- , a specialized heterocyclic intermediate.

Chemical Identity, Synthesis, and Pharmaceutical Applications[1][2]

Executive Summary

Ethanone, 1-(1,2-dihydro-2-pyridinyl)- (also known as 2-acetyl-1,2-dihydropyridine ) is a reactive heterocyclic scaffold belonging to the class of 1,2-dihydropyridines (1,2-DHPs) . Unlike the thermodynamically stable 2-acetylpyridine or the fully saturated piperidine derivatives, this molecule represents a "partially reduced" intermediate.

It is primarily utilized in organic synthesis as a chiral building block (when synthesized enantioselectively) for alkaloids and nitrogen-containing pharmaceutical agents. Due to the high susceptibility of the 1,2-dihydropyridine ring to oxidative aromatization, this compound is rarely isolated in its free NH form. Instead, it is almost exclusively generated and handled as N-protected derivatives (e.g., N-Cbz, N-Boc, or N-Acyl) or trapped immediately in situ.

Key Characteristics:

-

Role: Synthetic intermediate (Synthon).

-

Reactivity: High; prone to oxidation (aromatization) and polymerization.

-

Application: Precursor to isoquinuclidines (via Diels-Alder) and substituted piperidines (via hydrogenation).

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1-(1,2-dihydropyridin-2-yl)ethanone |

| Common Synonyms | 2-Acetyl-1,2-dihydropyridine; 2-Acetyl-1,2-DHP |

| CAS Registry Number | 691355-67-6 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| SMILES | CC(=O)C1C=CC=CN1 |

Structural Features

The molecule consists of a six-membered nitrogen ring containing two double bonds (C3=C4 and C5=C6), with an acetyl group attached to the sp³-hybridized C2 carbon.

-

Chirality: The C2 position is a stereocenter. Enantioselective synthesis allows for the creation of (R)- or (S)- isomers, which is critical for asymmetric alkaloid synthesis.

-

Electronic Character: The nitrogen atom is part of an enamine system (N-C=C). This makes the C3 position nucleophilic and the ring susceptible to electrophilic attack, while the C2-acetyl group introduces steric bulk and electronic withdrawal.

Stability & Tautomerism

The "free" NH-1,2-dihydropyridine is inherently unstable due to:

-

Oxidative Driving Force: The molecule readily loses two hydrogen atoms (oxidation) to restore the aromaticity of the pyridine ring, forming 2-acetylpyridine .

-

Disproportionation: In acidic media, DHPs can disproportionate into pyridines and tetrahydropyridines/piperidines.

Critical Note: For practical research applications, this structure is stabilized by substituting the Nitrogen with an electron-withdrawing group (EWG) such as Carbobenzyloxy (Cbz), t-Butyloxycarbonyl (Boc), or Acetyl.

Synthetic Pathways

The synthesis of 2-acyl-1,2-dihydropyridines is rarely achieved by direct reduction of pyridines due to over-reduction issues. The industry-standard protocol involves the nucleophilic addition of organometallics to activated pyridinium salts , often referred to as the Comins Method .

Protocol: Nucleophilic Addition to N-Acylpyridinium Salts

This method allows for the regioselective installation of the substituent at the C2 position.

Reagents:

-

Substrate: Pyridine (or 4-methoxypyridine for dihydropyridones).

-

Activating Agent: Alkyl chloroformate (e.g., Benzyl chloroformate, Cbz-Cl).

-

Nucleophile: Grignard reagent (e.g., vinylmagnesium bromide) or in this specific case, a masked acetyl equivalent (like a lithiated vinyl ether followed by hydrolysis, though direct acetylation is difficult). Note: To install the acetyl group specifically, a functionalized organometallic precursor is often used.

Step-by-Step Methodology:

-

Activation: Cool a solution of Pyridine in THF to -78°C. Add Cbz-Cl to form the N-Cbz-pyridinium salt.

-

Addition: Slowly add the organometallic nucleophile (R-Mg-X). The nucleophile attacks the softer C2 position.

-

Quench: Quench with dilute acid.

-

Isolation: The product is the N-Cbz-2-substituted-1,2-dihydropyridine .

Visualization: Synthesis & Degradation Pathway

Figure 1: The standard synthetic route involves activating pyridine to a pyridinium salt, followed by nucleophilic attack. The resulting 1,2-DHP is prone to re-aromatization if not protected.

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Notes |

| Physical State | Viscous Oil / Low-melting Solid | Typically isolated as a crude oil due to instability. |

| Solubility | DCM, THF, Ethyl Acetate | Soluble in polar organic solvents. |

| Stability | Low (Air Sensitive) | Must be stored under Inert Gas (Ar/N₂) at -20°C. |

| pKa | ~4.5 (Conjugate acid) | Less basic than pyridine due to enamine character. |

| UV/Vis | λmax ~ 300-350 nm | Distinct absorption due to diene conjugation. |

Pharmaceutical & Research Applications[1][3][4][5]

Alkaloid Total Synthesis (The "Comins" Strategy)

The 1,2-dihydropyridine scaffold is a "privileged structure" in the synthesis of complex alkaloids.

-

Mechanism: The diene system in the DHP ring participates in Diels-Alder reactions with dienophiles.

-

Target Molecules: This scaffold is a precursor for Isoquinuclidines (found in Iboga alkaloids) and Oseltamivir (Tamiflu) analogs.

-

Stereochemistry: By using chiral auxiliaries on the Nitrogen (e.g., chiral carbamates), the C2 stereocenter can be set with high enantiomeric excess (ee > 95%).

Metabolic Modeling

1,2-DHPs serve as models for:

-

NADH/NAD+ Redox Systems: While 1,4-DHPs are the classic NADH models, 1,2-DHPs help study alternative hydride transfer mechanisms.

-

Toxicology: Understanding the oxidation of 1,2-DHPs to pyridinium species helps model the bioactivation of neurotoxins (similar to MPTP metabolism).

Experimental Handling & Safety Protocols

Warning: This compound is a potent skin irritant and potentially genotoxic due to its alkylating capability.

Protocol: Handling Unstable Dihydropyridines

-

Atmosphere: All manipulations must be performed under a positive pressure of Argon.

-

Solvents: Use only anhydrous, degassed solvents (THF, DCM). Dissolved oxygen triggers rapid aromatization.

-

Purification:

-

Avoid Silica Gel chromatography if possible (acidic silica catalyzes decomposition).

-

Use Neutral Alumina or deactivated silica (treated with 1% Triethylamine).

-

-

Storage: Flash freeze in benzene/solution and store at -80°C. Do not store neat for extended periods.

References

-

Comins, D. L., & O’Connor, S. (1984). Asymmetric synthesis of 2-substituted 1,2-dihydropyridines. Tetrahedron Letters , 25, 123-126.

-

Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regioselective Addition to N-Iminopyridinium Ylides. Chemical Reviews , 112(5), 2642–2713.

-

Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1 , 1141-1156.

-

PubChem Database. (2025). Ethanone, 1-(1,2-dihydro-2-pyridinyl)- (CAS 691355-67-6).[1][2][3] National Center for Biotechnology Information. [3]

Sources

Difference between 1,2-dihydropyridine and 1,4-dihydropyridine isomers

Differentiation, Synthesis, and Pharmacological Utility of 1,2- vs. 1,4-Dihydropyridines

Executive Summary

In medicinal chemistry, the distinction between 1,2-dihydropyridine (1,2-DHP) and 1,4-dihydropyridine (1,4-DHP) is not merely structural—it is a divergence between a reactive synthetic intermediate and a privileged pharmacophore.

-

1,4-DHP: The thermodynamic sink of the dihydropyridine class.[1] It serves as the structural core for the "dipine" class of L-type calcium channel blockers (e.g., Nifedipine, Amlodipine) and mimics the biological reducing agent NADH.

-

1,2-DHP: A kinetic product often observed in the reduction of pyridinium salts. While less stable and rare as a final drug substance, it is a critical intermediate for the synthesis of isoquinuclidine alkaloids (e.g., Ibogaine) and neuraminidase inhibitors (e.g., Oseltamivir).

This guide provides a technical breakdown of their electronic differences, regioselective synthetic pathways, and characterization protocols.

Structural & Electronic Divergence

The stability and reactivity of these isomers are dictated by the conjugation of the nitrogen lone pair with the

| Feature | 1,4-Dihydropyridine (1,4-DHP) | 1,2-Dihydropyridine (1,2-DHP) |

| Hybridization | N(1) and C(4) are | N(1) and C(2) are |

| Conjugation | Cross-conjugated system. If Electron Withdrawing Groups (EWGs) are at C3/C5, the N-lone pair is highly stabilized (push-pull system). | Linear conjugation (enamine-like). Less stabilization energy derived from symmetry compared to 1,4-DHP. |

| Thermodynamics | Generally more stable, especially with C3/C5 esters (Hantzsch esters). | Less stable; prone to oxidation or rearrangement to 1,4-DHP or disproportionation. |

| Bio-Analogue | NADH/NADPH : The biological hydride donor is a 1,4-DHP.[1][2] | Rare in metabolic pathways; often a transient intermediate. |

The "Privileged Scaffold" Effect

The 1,4-DHP ring, particularly when substituted with esters at positions 3 and 5 (as in Nifedipine), adopts a flattened boat conformation. This allows the nitrogen lone pair to donate density into the carbonyl

Synthetic Pathways & Regiocontrol[3]

Controlling the regioselectivity of pyridine reduction or de novo synthesis is the primary challenge for the synthetic chemist.

Pathway Visualization

The following diagram illustrates the divergence in synthesis based on nucleophile hardness and reducing agent choice.

Caption: Regiodivergent pathways for DHP synthesis. Green path indicates de novo synthesis; Blue/Yellow paths indicate reduction of pyridinium salts.

Strategic Selection

-

Targeting 1,4-DHP:

-

Method: Hantzsch Pyridine Synthesis (Component assembly).

-

Method: Dithionite Reduction (

).[1] Dithionite is a soft reducing agent that selectively delivers hydride to the C4 position of pyridinium salts, mimicking biological reduction.

-

-

Targeting 1,2-DHP:

-

Method: Nucleophilic addition with "Hard" nucleophiles (RMbgX, RLi). Hard nucleophiles attack the C2 position (highest coefficient of LUMO).

-

Method: Fowler Reduction. Using

in methanol at low temperatures (-78°C) followed by trapping with an electrophile (e.g., Cbz-Cl) stabilizes the kinetic 1,2-isomer as a carbamate.

-

Spectroscopic Characterization (NMR)[4][5]

Distinguishing isomers requires identifying the unique proton environments on the heterocyclic ring.

| Isomer | Key 1H NMR Signal | Chemical Shift ( | Multiplicity |

| 1,4-DHP | C4-H (Methine/Methylene) | 3.5 – 5.0 ppm | Singlet (if C4-disubstituted) or Triplet |

| 1,4-DHP | N-H (if unsubstituted) | 5.0 – 8.0 ppm | Broad Singlet |

| 1,2-DHP | C2-H (Methine) | 5.0 – 6.2 ppm | Doublet/Multiplet (Couples to C3-H) |

| 1,2-DHP | C3-H / C4-H (Olefinic) | 4.5 – 6.5 ppm | Complex splitting (diene system) |

*Note: Shifts vary significantly based on EWG substituents (e.g., -COOR).

Diagnostic Check:

-

In 1,4-DHP , the ring protons at C2 and C6 are usually equivalent (if symmetrically substituted) and appear downfield (7.0+ ppm) if they are adjacent to the nitrogen, or as methyl groups (2.0-2.5 ppm) in Hantzsch esters.

-

In 1,2-DHP , symmetry is broken. You will observe a distinct lack of symmetry in the olefinic region.

Pharmacological & Biological Significance[2][5][6][7][8][9][10][11][12][13]

1,4-DHP: The Calcium Channel Blocker (CCB)

The 1,4-DHP scaffold is the "magic bullet" for hypertension.[3]

-

Mechanism: Binds to the

subunit of L-type voltage-gated calcium channels ( -

SAR Requirement: The C4 position must be

hybridized. Oxidation to the pyridine ring (aromatization) results in a complete loss of activity (>1000-fold drop). -

Examples: Nifedipine, Felodipine, Amlodipine.[4]

1,2-DHP: The Alkaloid Precursor

While not typically used as a drug scaffold due to metabolic instability (rapid oxidation), 1,2-DHPs are vital in the synthesis of:

-

Isoquinuclidines: Via Diels-Alder cycloaddition of the 1,2-DHP diene system.

-

Tamiflu (Oseltamivir): Specific routes utilize 1,2-DHP derivatives to establish chirality on the six-membered ring.

Experimental Protocols

Protocol A: Classic Hantzsch Synthesis of 1,4-DHP

Target: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (20 mmol), Ammonium acetate (12 mmol).

-

Solvent: Ethanol (15 mL).

-

Procedure:

-

Combine all reagents in a round-bottom flask.

-

Reflux at 80°C for 4–6 hours. Monitor by TLC (Product is usually fluorescent under UV).

-

Cool to room temperature. The 1,4-DHP usually precipitates as a yellow solid.

-

Filter and wash with cold ethanol.

-

-

Validation: 1H NMR should show a singlet at ~5.0 ppm (C4-H) and a broad singlet at ~5.8 ppm (NH).

Protocol B: Regioselective Synthesis of N-Cbz-1,2-Dihydropyridine

Target: Trapping the kinetic 1,2-isomer (Fowler Modification)

-

Reagents: Pyridine (10 mmol), Sodium Borohydride (

, 10 mmol), Benzyl chloroformate (Cbz-Cl, 10 mmol). -

Solvent: Methanol (anhydrous).

-

Procedure:

-

Dissolve pyridine and

in methanol at -78°C (Dry ice/acetone bath). Critical: Low temp favors 1,2-attack. -

Add Cbz-Cl dropwise over 30 minutes.

-

Stir for 1 hour at -78°C, then pour into ice water.

-

Extract with ether immediately.

-

-

Note: The N-Cbz group stabilizes the 1,2-DHP by delocalizing the nitrogen lone pair, preventing immediate re-aromatization.

-

Validation: 1H NMR will show two distinct olefinic protons and the breakdown of ring symmetry.

References

-

Edraki, N., et al. (2009). Dihydropyridines: evaluation of their current and future pharmacological applications. Drug Discovery Today. Link

-

Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews. Link

-

Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cell Mol Neurobiol. Link

-

Bull, J. A., et al. (2012). Synthesis and applications of 1,2-dihydropyridines. Chemical Reviews. Link

Sources

Electronic properties of 2-acyl-1,2-dihydropyridines

An In-Depth Technical Guide to the Electronic Properties of 2-Acyl-1,2-Dihydropyridines

Foreword for the Senior Scientist

This guide delves into the nuanced electronic landscape of 2-acyl-1,2-dihydropyridines, a class of heterocyclic compounds whose potential is rooted in the delicate interplay of electron-donating and electron-withdrawing functionalities. Unlike their more famous cousins, the 1,4-dihydropyridines (1,4-DHPs) which are cornerstones in cardiovascular medicine, 1,2-DHPs serve primarily as versatile and reactive intermediates in synthetic chemistry.[1][2][3][4] The introduction of an acyl group at the C2 position transforms the molecule into a fascinating "push-pull" system, creating a rich and tunable platform for chemical exploration. This document is structured not as a rigid protocol, but as a guided exploration for the discerning researcher, moving from synthesis and fundamental electronic structure to advanced characterization and computational modeling. Our focus remains on the causality—the "why"—behind the observed properties and experimental choices, providing a robust framework for professionals in organic synthesis and drug discovery.

The Molecular Architecture: Synthesis and Electronic Foundations

The electronic character of a 2-acyl-1,2-dihydropyridine is fundamentally dictated by its synthesis. The strategic placement of substituents allows for the fine-tuning of its reactivity and physical properties. While numerous methods exist for creating the 1,2-dihydropyridine core, they generally involve the partial reduction of a pyridine ring or a controlled cyclization/cycloaddition reaction.[3][4]

A common conceptual pathway involves the generation of a reactive N-acylpyridinium salt, which is then subjected to nucleophilic addition.[1] While this classically yields 1,2- and 1,4-addition products, modern catalytic systems can offer high regioselectivity. The introduction of the C2-acyl group creates a conjugated enone system fused within a diene framework. This arrangement is the source of its unique properties: the nitrogen's lone pair and the C5=C6 double bond "push" electron density into the ring system, while the C2-acyl group strongly "pulls" electron density away via both inductive and resonance effects. This inherent electronic tension governs the molecule's behavior in all subsequent chemical transformations.

Caption: Generalized workflow for the synthesis of 1,2-dihydropyridine scaffolds.

A Duality of Reactivity: Probing the Push-Pull System

The electronic architecture of 2-acyl-1,2-dihydropyridines gives rise to a fascinating duality in their reactivity. They are neither simple enamines nor simple enones, but a hybrid possessing distinct nucleophilic and electrophilic sites.

-

Nucleophilic Character (The "Push"): The highest electron density is concentrated at the C5 position, which is β to the ring nitrogen. This site behaves as a potent nucleophile, readily attacking a variety of electrophiles. This reactivity is central to their use as building blocks for more complex piperidine alkaloids.[5]

-

Electrophilic Character (The "Pull"): The C3 position is β to the electron-withdrawing acyl group, rendering it susceptible to conjugate addition by soft nucleophiles. This allows for the introduction of further functionality into the ring.

-

Redox Behavior: The dihydropyridine ring is inherently sensitive to oxidation, providing a driving force to aromatize into the more stable pyridine system. The presence of the electron-withdrawing acyl group, however, deactivates the ring towards oxidation, making it more stable than its non-acylated counterparts. Conversely, the entire scaffold can be reduced under hydrogenation conditions to yield highly substituted piperidines, which are prevalent motifs in pharmaceuticals.[3]

Caption: Key reaction pathways illustrating the chemical versatility of the core scaffold.

Protocols for Advanced Electronic Characterization

A multi-technique approach is essential to fully elucidate the electronic properties of these molecules. The following protocols outline the key experimental workflows.

Protocol 1: NMR Spectroscopy for Structural and Electronic Mapping

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the molecular structure and probing the electronic environment of each atom.

-

Methodology:

-

Dissolve 5-10 mg of the purified 2-acyl-1,2-dihydropyridine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire a standard ¹H NMR spectrum to identify proton environments and coupling patterns.[6][7]

-

Acquire a ¹³C NMR spectrum to identify the chemical shift of each carbon atom.

-

Perform 2D NMR experiments, specifically COSY (Correlation Spectroscopy) to establish H-H coupling networks and HMBC (Heteronuclear Multiple Bond Correlation) to map long-range H-C correlations, confirming the connectivity of the acyl group to the C2 position.[8]

-

-

Expert Interpretation:

-

¹H NMR: Expect the vinylic protons (H5, H6) to appear in the olefinic region (~5.0-7.0 ppm). The proton at C3 will be significantly deshielded (shifted downfield) due to the anisotropic effect of the adjacent carbonyl group.

-

¹³C NMR: The carbonyl carbon of the acyl group will have a characteristic chemical shift >190 ppm. The C2 and C4 carbons will be downfield due to their attachment to heteroatoms and the acyl group, while C5 is expected to be significantly upfield, reflecting its high electron density.

-

Protocol 2: UV-Visible Spectroscopy to Probe the π-System

UV-Visible spectroscopy provides direct insight into the conjugated π-electron system of the molecule.

-

Methodology:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 1 mM).

-

Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1-1.0 A.U.). A typical final concentration is ~10⁻⁵ M.[9]

-

Record the absorption spectrum over a range of ~200-600 nm using a dual-beam spectrophotometer, with a cuvette containing pure solvent as the reference.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Expert Interpretation: The conjugated diene-enone system will give rise to an intense π → π* transition, typically in the range of 300-400 nm.[10][11] The exact λ_max is highly sensitive to the nature of the acyl group and other ring substituents. More electron-withdrawing acyl groups or extended conjugation will lead to a bathochromic (red) shift to longer wavelengths.

Protocol 3: Cyclic Voltammetry for Redox Profiling

Cyclic Voltammetry (CV) is the premier technique for quantifying the ease with which the dihydropyridine ring gives up an electron (i.e., its oxidation potential).[12][13]

-

Methodology:

-

Prepare a ~1 mM solution of the analyte in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[14]

-

De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Scan the potential from an initial value (e.g., 0 V) towards a positive (oxidizing) potential at a set scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential. The peak of the oxidative wave corresponds to the anodic peak potential (E_pa).

-

-

Expert Interpretation: The 2-acyl-1,2-dihydropyridine will show an irreversible or quasi-reversible oxidation wave at a positive potential. The value of E_pa is a direct measure of the energy required to remove an electron. A higher (more positive) E_pa indicates a molecule that is more difficult to oxidize, a direct consequence of the electron-withdrawing acyl group stabilizing the HOMO.[13]

| Parameter | Technique | Typical Observation | Electronic Implication |

| ¹H Chemical Shift (δ_H3) | ¹H NMR | 3.5 - 4.5 ppm | Deshielded proton, indicating proximity to the electron-withdrawing C=O group. |

| ¹³C Chemical Shift (δ_C5) | ¹³C NMR | 90 - 110 ppm | Shielded carbon, indicating high electron density and nucleophilic character. |

| λ_max | UV-Vis Spectroscopy | 320 - 380 nm | Strong π → π* transition, confirming the extended conjugated system. |

| Oxidation Potential (E_pa) | Cyclic Voltammetry | +0.8 to +1.2 V vs Ag/AgCl | Measures the energy required to remove an electron from the HOMO. |

Table 1: Summary of expected analytical data and their electronic interpretations for a model 2-acyl-1,2-dihydropyridine.

In Silico Analysis: Computational Modeling with DFT

Density Functional Theory (DFT) provides a powerful computational lens to visualize and quantify the electronic properties that we probe experimentally.[15][16][17] It serves as a self-validating system when its predictions align with experimental observations from NMR, UV-Vis, and CV.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) correlates directly with the molecule's ability to donate an electron; a lower HOMO energy corresponds to a higher experimental oxidation potential. The Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's ability to accept an electron. The HOMO is typically localized over the electron-rich dihydropyridine ring, while the LUMO is often centered on the electron-deficient acyl portion of the molecule.[16][18] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[15][19]

-

Molecular Electrostatic Potential (MEP): An MEP map is a color-coded representation of the charge distribution on the molecule's surface. It provides an intuitive visual confirmation of the reactive sites: electron-rich (red/yellow) regions corresponding to the nucleophilic C5 and carbonyl oxygen, and electron-poor (blue) regions corresponding to the electrophilic C3 and the NH proton.[17]

Caption: A standard workflow for a DFT study, from structure input to experimental validation.

Conclusion: A Tunable Scaffold for Chemical Innovation

The 2-acyl-1,2-dihydropyridine scaffold represents a class of molecules with a rich and highly tunable electronic character. The strategic placement of an electron-withdrawing acyl group at C2 on an electron-donating dihydropyridine ring creates a push-pull system that governs its structure, reactivity, and spectroscopic properties. By understanding and harnessing these fundamental electronic principles through a combination of rational synthesis, advanced spectroscopic and electrochemical characterization, and corroborating computational analysis, researchers can unlock the full potential of these versatile intermediates for applications ranging from complex natural product synthesis to the design of novel therapeutic agents.

References

-

KOÇAK ASLAN, E. et al. (2024). Synthesis, molecular modeling, DFT studies, and EPR analysis of 1,4-dihydropyridines as potential calcium channel blockers. Journal of Molecular Structure, 1307. [Link]

-

Semire, B. & Olowo, O. (2016). STUDIES OF ANTI-HYPERTENSIVE ACTIVITY OF IHYDROPYRIDINE DERIVATIVES:COMBINATIONS OF DFT-QSARAND DOCKING APPROACHES. International Journal of Scientific & Technology Research, 5(12). [Link]

-

KOÇAK ASLAN, E. et al. (2024). Synthesis, molecular modeling, DFT studies, and EPR analysis of 1,4-dihydropyridines as potential calcium channel blockers. ResearchGate. [Link]

-

Gowramma, B. et al. (2021). Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study. Journal of Molecular Modeling, 28(1), 5. [Link]

-

Unknown. (2024). QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN method. ResearchGate. [Link]

-

Sharma, V. K. & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(5), 2682-2732. [Link]

-

Sarma, B. et al. (2020). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry. [Link]

-

Karmakar, S. et al. (2024). Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. Current Computer-Aided Drug Design, 20(7), 1130-1146. [Link]

-

Unknown. (n.d.). Synthesis of 1,2- and 1,4-dihydropyridines 1 and 2 by reduction of pyridine using NaBH4. Synfacts. [Link]

-

Serna, S. et al. (2018). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. Organic Letters, 20(10), 2966-2970. [Link]

- Alcon, M. et al. (2011). Preparation of intermediates for the synthesis of dihydropyridine calcium channel blockers.

-

Gholivand, K. et al. (2018). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. Australian Journal of Chemistry, 71(5), 323. [Link]

-

Gryko, D. et al. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Semantic Scholar. [Link]

-

K. A. El-Sayed, et al. (2023). Synthesis of novel dihydropyridine, fused dihydropyridines, hexahydrobenzo[17][20]imidazo[2,1-b]quinazolines, and fused-pyrans linked to piprazine core via benzoyloxyacetyl likages as new hybrid molecules utilizing Michael, and Hantzsch reaction. Polycyclic Aromatic Compounds. [Link]

-

Mu, B. et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2095. [Link]

-

Aaltonen, J. et al. (2002). A spectroscopic investigation of hydrogen bond patterns in crystalline and amorphous phases in dihydropyridine calcium channel blockers. Pharmaceutical Research, 19(4), 501-507. [Link]

-

Venugopala, K. N. et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 1343-1358. [Link]

-

Molina, A. et al. (2013). Non-Nernstian Two-Electron Transfer Reactions for Immobilized Molecules: A Theoretical Study in Cyclic Voltammetry. The Journal of Physical Chemistry C, 117(9), 4619-4629. [Link]

-

Li, W. et al. (2023). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Beilstein Journal of Organic Chemistry, 19, 1141-1150. [Link]

-

Zhao, X. et al. (2015). Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel. Protein Science, 24(11), 1846-1856. [Link]

-

Smith, C. A. et al. (2024). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Preprints.org. [Link]

-

Unknown. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU Chemistry. [Link]

-

Sharma, V. K. & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. ResearchGate. [Link]

-

Lavilla, R. (2002). Dihydropyridines: evaluation of their current and future pharmacological applications. Current Medicinal Chemistry, 9(18), 1681-1698. [Link]

-

Unknown. (n.d.). 1 H NMR spectra of compound 2. ResearchGate. [Link]

-

Unknown. (n.d.). B II – 4 - Cyclic Voltammetry. University of Regensburg. [Link]

-

Smith, C. A. et al. (2024). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2). Preprints.org. [Link]

-

Krauze, A. et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(17), 3994. [Link]

-

Dos Santos Pereira, A. et al. (2008). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of Mass Spectrometry, 43(1), 81-89. [Link]

-

Unknown. (n.d.). UV/Vis spectra of 2a–d, 2f, 2k–p (CH2Cl2, CM = 10–5 m). ResearchGate. [Link]

-

Hameed, A. et al. (2014). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkivoc, 2014(6), 41-55. [Link]

-

Lesiak, A. & Gryko, D. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(16), 3844. [Link]

-

Dos Santos Pereira, A. et al. (2008). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. ResearchGate. [Link]

-

Inzelt, G. (2023). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. International Journal of Molecular Sciences, 24(2), 1083. [Link]

-

Harvey, D. (2022). 25.4: Cyclic Voltammetry. Chemistry LibreTexts. [Link]

-

Martinez, A. et al. (2008). 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation. ResearchGate. [Link]

-

Cupellini, L. et al. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. Molecules, 28(23), 7891. [Link]

-

Borrego-Varillas, R. et al. (2019). Two-dimensional UV spectroscopy: a new insight into the structure and dynamics of biomolecules. Physical Chemistry Chemical Physics, 21(42), 23351-23365. [Link]

-

Ordon, M. et al. (2011). Spectroscopic studies of two dynamically different 1,4-dihydropyridine structures. ResearchGate. [Link]

-

Agova, M. et al. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 9(1), 37-43. [Link]

-

Sztanke, M. et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(11), 3296. [Link]

-

Unknown. (2023). Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes. Semantic Scholar. [Link]

Sources

- 1. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Acetylpyridine(1122-62-9) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 12. um.es [um.es]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Synthesis, molecular modeling, DFT studies, and EPR analysis of 1,4-dihydropyridines as potential calcium channel blockers [open.metu.edu.tr]

- 16. journal.appconnect.in [journal.appconnect.in]

- 17. Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Technical Guide: Tautomerism and Isomerization of Acetyl-Dihydropyridines

Executive Summary

This technical guide provides a rigorous analysis of the structural dynamics, synthesis, and stability of 3,5-diacetyl-1,4-dihydropyridines . As the foundational scaffold for "privileged" calcium channel blockers (e.g., nifedipine, amlodipine), the 1,4-dihydropyridine (1,4-DHP) ring system is critical in drug discovery. However, its efficacy is often compromised by its susceptibility to oxidative aromatization and photochemical isomerization.

This document moves beyond standard textbook definitions to explore the keto-enol tautomeric equilibria that stabilize the ring, the mechanisms of hydrogen migration (isomerization to 3,4- or 1,2-forms), and the practical protocols required to synthesize and characterize these species with high fidelity.

Structural Dynamics: The Tautomeric Landscape

The stability of 3,5-diacetyl-1,4-dihydropyridines is governed by a delicate electronic balance. Unlike simple alkenes, the dihydropyridine ring functions as a cyclic enamine conjugated with electron-withdrawing acetyl groups at the C3 and C5 positions.

The "Push-Pull" Stabilization

The 1,4-DHP structure is favored over its isomers (1,2-DHP or 3,4-DHP) primarily due to the conjugation between the nitrogen lone pair (the "push") and the carbonyl

-

Intramolecular Hydrogen Bonding: A critical stabilizing factor is the hydrogen bond between the N-H proton and the carbonyl oxygen of the acetyl group (

). This interaction locks the acetyl groups into a coplanar conformation with the C2=C3 double bond, maximizing orbital overlap. -

Keto-Enol Tautomerism: While the acetyl group predominantly exists in the keto form, the specific environment of the DHP ring allows for a theoretical equilibrium with the enol form. However, experimental evidence (NMR/X-ray) confirms that the amino-carbonyl (vinylogous amide) form is the dominant tautomer in the ground state.

Isomerization Pathways

Isomerization involves the migration of the hydride or proton, shifting the position of the double bonds.

-

1,4

3,4 Isomerization: Under acidic conditions or thermal stress, the proton at N1 can migrate to C3 (or C5), followed by a shift of the double bond. This disrupts the conjugation and is generally thermodynamically unfavorable unless trapped by specific substitution patterns. -

1,4

1,2 Isomerization: This is often observed during hydride transfer reactions (e.g., reduction of pyridinium salts). The 1,2-isomer is kinetically accessible but thermodynamically unstable compared to the 1,4-form due to the loss of symmetric conjugation.

Visualization of Tautomeric & Isomeric Pathways

The following diagram illustrates the connectivity between the stable 1,4-DHP, its tautomers, and the degradation products (Pyridine).

Figure 1: Mechanistic landscape showing the equilibrium between the stable 1,4-DHP scaffold, its transient enol forms, and irreversible degradation pathways.

Mechanistic Causality: Photochemistry & Oxidation

Researchers must distinguish between isomerization (rearrangement of atoms) and aromatization (loss of atoms). For acetyl-DHPs, these processes are often competitive.

Photochemical Instability

Upon exposure to UV-Vis light (typically 300–400 nm), the dihydropyridine ring undergoes excitation.

-

Mechanism: The excited singlet state can undergo a homolytic cleavage of the C4-H bond or an electron transfer process.

-

Outcome: The dominant pathway is usually aromatization to the corresponding acetyl-pyridine. However, if the C4 substituent is a nitro-phenyl group (as in Nifedipine), a specific intramolecular redox reaction occurs, leading to a nitrosophenyl-pyridine derivative.

Thermal Aromatization

In the absence of light, aromatization is slow but can be catalyzed by high temperatures or Lewis acids. This irreversible conversion drives the equilibrium away from any transient 1,2- or 3,4-isomers, acting as a thermodynamic sink.

Experimental Protocols

The following protocols are designed to be self-validating. The synthesis includes a specific check for the 1,4-isomer, and the stability test includes a control for distinguishing thermal vs. photochemical degradation.

Synthesis of 3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine (Hantzsch Method)

Principle: The condensation of formaldehyde (aldehyde), acetylacetone (

| Reagent | Equivalents | Role |

| Formaldehyde (37% aq) | 1.0 | C4 Carbon Source |

| Acetylacetone | 2.0 | C2/C3 and C5/C6 Backbone |

| Ammonium Acetate | 1.2 | Nitrogen Source |

| Ethanol | Solvent | Reaction Medium |

Step-by-Step Protocol:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Dissolve 20 mmol of formaldehyde and 24 mmol of ammonium acetate in 10 mL of ethanol. Stir for 5 minutes.

-

Addition: Add 40 mmol of acetylacetone dropwise over 10 minutes. The solution may turn yellow (formation of Knoevenagel intermediate).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor via TLC (SiO2, Hexane/EtOAc 3:1).

-

Crystallization: Cool the mixture to room temperature, then place in an ice bath. A yellow precipitate should form.

-

Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

-

Validation (Critical): Recrystallize from ethanol.

-

Self-Validation Check: Obtain a 1H NMR spectrum.

-

Target Signal: Look for the N-H singlet around

5.0–6.0 ppm (broad) and the C4-H singlet around

-

Photostability Stress Testing

Objective: Quantify the rate of isomerization/oxidation under controlled light exposure.

-

Preparation: Prepare a 1 mg/mL stock solution of the purified DHP in methanol.

-

Control: Wrap one vial in aluminum foil (Dark Control).

-

Exposure: Place a second vial in a light chamber (ICH Q1B standard or simply a UV lamp at 365nm) for 4 hours.

-

Analysis: Analyze both samples via HPLC-UV (C18 column, MeOH/Water gradient).

-

Calculation:

Analytical Characterization Workflow

Accurate differentiation between the 1,4-DHP, its isomers, and the pyridine oxidation product is paramount.

NMR Diagnostics

| Feature | 1,4-DHP (Target) | Pyridine (Degradant) | 3,4-DHP (Isomer) |

| Ring Protons | C4-H ( | Aromatic ( | C3-H/C4-H (Complex coupling) |

| NH Signal | Broad singlet ( | Absent | Broad singlet |

| Acetyl Methyl | Split signals |

Experimental Workflow Diagram

This diagram outlines the logical flow from synthesis to validation, ensuring no compromised material enters downstream biological assays.

Figure 2: Operational workflow for the synthesis, validation, and stability profiling of acetyl-dihydropyridines.

Pharmaceutical Implications[1][2][3][4][5]

The tautomeric and isomeric stability of acetyl-DHPs directly impacts drug development:

-

Metabolic Prediction: The oxidation of 1,4-DHP to pyridine is the primary metabolic pathway (via CYP450) in the liver. Understanding the ease of this oxidation (redox potential) helps predict bioavailability.

-

Formulation: Because light triggers the irreversible isomerization/oxidation, liquid formulations of DHP drugs (like Nifedipine) must be protected from light (amber glass) to prevent loss of potency.

-

Fragment-Based Design: The 3,5-diacetyl scaffold serves as a simplified model for optimizing the "privileged" DHP structure before appending complex C4-aryl groups found in commercial drugs.

References

-

Hantzsch Dihydropyridine Synthesis. Organic Chemistry Portal. [Link][1]

-

Photochemistry of 1,4-Dihydropyridine Derivatives. National Institutes of Health (PMC). [Link]

-

Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI Molecules. [Link]

-

Photodegradation of 1,4-dihydropyridine antihypertensive drugs. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

1,2,3,4-tetrahydropyridines.[2] Novel isomers of 1,4-dihydropyridine calcium channel blockers. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of Ethanone, 1-(1,2-dihydro-2-pyridinyl)- via Grignard addition

Executive Summary

This Application Note details the protocol for the regioselective synthesis of 1-acetyl-1,2-dihydropyridines (systematically named as Ethanone, 1-(1,2-dihydro-1-pyridinyl)- derivatives) utilizing the Fowler modification of the Grignard reaction.

While the specific nomenclature "Ethanone, 1-(1,2-dihydro-2-pyridinyl)-" technically implies a C2-acetyl substituted ring, this structure is tautomerically unstable. In drug discovery contexts, this descriptor almost invariably refers to the

This guide addresses the core challenge: controlling regioselectivity (1,2- vs. 1,4-addition) to ensure high yields of the target 1,2-dihydropyridine (1,2-DHP) while suppressing the thermodynamically favored 1,4-isomer or oxidation byproducts.

Mechanistic Insight & Reaction Design

The pyridine ring is electron-deficient but insufficiently electrophilic to undergo direct Grignard addition without activation. The strategy relies on converting pyridine into a highly reactive

The "Hard/Soft" Selectivity Principle

-

Activation: Acyl chlorides (e.g., Acetyl Chloride) or Chloroformates react with pyridine to form the

-acylpyridinium cation.[1] This lowers the LUMO energy of the ring. -

Regiocontrol:

-

1,2-Addition (Target): Favored by "hard" nucleophiles (naked Grignard reagents, R-MgX) and low temperatures (-78°C). The charge density is highest at the C2 position, attracting the hard carbanion.

-

1,4-Addition (Side Reaction): Favored by "soft" nucleophiles or the presence of Copper (Cu) salts (e.g., CuI), which coordinate to the C=C bond and direct attack to the C4 position (conjugate addition).

-

Critical Design Choice: To synthesize the 1,2-dihydro target, we must strictly exclude copper catalysts and maintain cryogenic temperatures to kinetically trap the 1,2-adduct.

DOT Diagram: Reaction Pathway & Logic

Figure 1: Reaction pathway distinguishing kinetic (1,2-addition) vs. thermodynamic (1,4-addition) control in N-acylpyridinium chemistry.

Experimental Protocol

Target Synthesis: Ethanone, 1-(2-phenyl-1,2-dihydro-1-pyridinyl)- (Example using Phenylmagnesium Bromide).

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role | Critical Note |

| Pyridine | 1.0 | Substrate | Must be distilled over CaH₂; water kills the acyl salt. |

| Acetyl Chloride | 1.1 | Activator | Freshly distilled. Degraded AcCl leads to yield loss. |

| PhMgBr (3.0M) | 1.2 | Nucleophile | Titrate before use. Excess leads to over-addition. |

| THF/DCM | Solvent | Medium | Anhydrous. DCM is preferred for salt solubility. |

Step-by-Step Procedure

1. Activation (Salt Formation)

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent: Charge with anhydrous Dichloromethane (DCM, 50 mL) and Pyridine (10.0 mmol).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add Acetyl Chloride (11.0 mmol) dropwise via syringe over 10 minutes.

-

Observation: A white precipitate (

-acetylpyridinium chloride) may form. This is normal.

-

-

Incubation: Stir at 0°C for 20 minutes to ensure complete salt formation.

2. Grignard Addition (The Critical Step)

-

Cryogenic Cooling: Cool the suspension strictly to -78°C (Dry Ice/Acetone).

-

Why? Higher temperatures allow the Grignard to attack C4 or deprotonate the

-protons of the acetyl group (ketene formation).

-

-

Reagent Addition: Add Phenylmagnesium Bromide (12.0 mmol, solution in Ether/THF) dropwise over 30 minutes using a syringe pump or pressure-equalizing funnel.

-

Rate: Keep internal temperature below -70°C.

-

-

Reaction: Stir at -78°C for 2 hours. The mixture typically turns yellow/orange.

3. Quench & Workup

-

Quench: While still at -78°C, quench with saturated aqueous NH₄Cl (20 mL).

-

Safety: Exothermic. Add slowly.

-

-

Warming: Remove the cooling bath and allow to warm to Room Temperature (RT).

-

Extraction: Dilute with water (50 mL) and extract with DCM (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Stability Warning: 1,2-DHPs are prone to oxidation. Do not store crude. Proceed immediately to Flash Column Chromatography (Neutral Alumina or Silica with 1% Et₃N to prevent acid-catalyzed decomposition).

-

Data Analysis & Troubleshooting

Expected Results vs. Common Failures

| Parameter | 1,2-Addition (Target) | 1,4-Addition (Impurity) | Decomposition (Oxidation) |

| NMR Signal | Distinct doublet/multiplet at ~5.0-5.5 ppm (H2 proton). | Signals shifted upfield; symmetry differs. | Aromatic pyridine signals reappear. |

| Color | Pale Yellow oil/solid. | Often darker oil. | Dark brown tar. |

| TLC (Rf) | Higher Rf than pyridine. | Lower Rf than 1,2-isomer. | Baseline streaks. |

Troubleshooting Matrix

-

Problem: Low Yield / Recovery of Pyridine.

-

Cause: Moisture in solvent hydrolyzed the

-acyl salt before Grignard addition. -

Fix: Redistill DCM and Pyridine; keep under positive N₂ pressure.

-

-

Problem: Presence of 1,4-DHP.

-

Problem: Product decomposes on column.

-

Cause: Silica gel acidity causes aromatization or polymerization.

-

Fix: Use Neutral Alumina or pretreat Silica with 1-2% Triethylamine.

-

References

-

Comins, D. L., & O'Connor, S. (1984). Regioselective addition of Grignard reagents to 1-acylpyridinium salts. A convenient method for the synthesis of 2-alkyl(aryl)-2,3-dihydro-4(1H)-pyridinones. Journal of the American Chemical Society . [Link]

-

Fowler, F. W. (1972). Synthesis of 1,2-dihydropyridines. Journal of Organic Chemistry . [Link]

-

Charette, A. B., & Grenon, M. (2001). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Canadian Journal of Chemistry . [Link]

-

Bull, J. A., et al. (2012). Pyridines in the synthesis of isoquinuclidines and related alkaloids. Chemical Reviews . [Link]

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 7. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]

- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: A Guide to Nucleophilic Addition to N-Acylpyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives forming the core of numerous pharmaceuticals and biologically active compounds. However, the inherent aromaticity of the pyridine ring renders it resistant to direct nucleophilic functionalization. A powerful strategy to overcome this limitation is the activation of the pyridine ring through the formation of N-acylpyridinium salts. These reactive intermediates readily undergo nucleophilic addition, providing a versatile entry into a diverse array of substituted dihydropyridines and related heterocyclic frameworks.[1][2] This application note provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical considerations for performing nucleophilic additions to N-acylpyridinium salts, with a focus on applications relevant to drug discovery and development.

Mechanistic Insights: The "Why" Behind the Reaction

The success of nucleophilic addition to N-acylpyridinium salts hinges on the temporary disruption of the pyridine's aromaticity. The process can be conceptually divided into two key stages:

-

In Situ Formation of the N-Acylpyridinium Salt: The reaction is typically initiated by treating a pyridine derivative with an acylating agent, such as a chloroformate or an acid chloride, at low temperatures.[2][3] This in situ generation is crucial as N-acylpyridinium salts are often unstable and hygroscopic, making their isolation challenging.[2][4][5] The electron-withdrawing nature of the acyl group significantly activates the pyridine ring, rendering the C2, C4, and C6 positions highly electrophilic and susceptible to nucleophilic attack.[2][6]

-

Nucleophilic Attack and Regioselectivity: A variety of nucleophiles, including organometallic reagents (Grignard, organozinc, organolithium), enolates, and indoles, can then be introduced to react with the activated pyridinium salt.[1][7][8][9][10] The regiochemical outcome of the addition—whether the nucleophile adds to the C2/C6 or C4 position—is a critical aspect of this methodology. Several factors influence this selectivity:

-

Nature of the Nucleophile: "Hard" nucleophiles, such as some Grignard reagents, tend to favor addition at the C2 position, while "softer" nucleophiles often exhibit a preference for the C4 position.[2]

-

Steric Hindrance: Bulky N-acyl groups or substituents on the pyridine ring can sterically hinder attack at the C2 and C6 positions, thereby favoring C4 addition.[2]

-

Reaction Conditions: The choice of solvent and the presence of additives or catalysts can also influence the regioselectivity.[3][11]

-

The resulting dihydropyridine products are valuable synthetic intermediates that can be further elaborated or aromatized to furnish a wide range of functionalized pyridine derivatives.[12][13]

Visualizing the Mechanism

Caption: General mechanism of nucleophilic addition to N-acylpyridinium salts.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and nucleophile. Proper handling of air- and moisture-sensitive reagents is critical for success.

Protocol 1: General Procedure for the Addition of Grignard Reagents

This protocol describes a common procedure for the dearomative alkylation of pyridines using Grignard reagents.[1][3][14]

Materials:

-

Pyridine derivative

-

Acylating agent (e.g., phenyl chloroformate, methyl chloroformate)

-

Anhydrous solvent (e.g., THF, Toluene, CH2Cl2)

-

Grignard reagent (e.g., EtMgBr, PhMgBr)

-

Saturated aqueous NH4Cl solution

-

Drying agent (e.g., Na2SO4, MgSO4)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the pyridine derivative (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., THF) to dissolve the pyridine derivative.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Slowly add the acylating agent (1.1 equiv) dropwise to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes to ensure the complete formation of the N-acylpyridinium salt.

-

Nucleophilic Addition: Add the Grignard reagent (1.2-1.5 equiv) dropwise to the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyridine derivative.

Protocol 2: Enantioselective Addition of Grignard Reagents using a Chiral Copper Catalyst

This protocol is an adaptation for achieving enantioselectivity in the addition of Grignard reagents, which is particularly valuable in the synthesis of chiral drug candidates.[1][3][14][15]

Materials:

-

In addition to the materials in Protocol 1:

-

Copper(I) salt (e.g., CuTC)

-

Chiral ligand (e.g., (R)-Tol-BINAP)

Procedure:

-

Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the chiral copper catalyst by stirring the copper(I) salt (e.g., 10 mol%) and the chiral ligand (e.g., 12 mol%) in anhydrous solvent for 30-60 minutes at room temperature.

-

Reaction Setup: In the main reaction flask, follow steps 1-4 of Protocol 1 to generate the N-acylpyridinium salt in situ.

-

Catalyst Addition: Transfer the pre-formed chiral copper catalyst solution to the main reaction flask at -78 °C.

-

Nucleophilic Addition: Slowly add the Grignard reagent (1.2 equiv) to the reaction mixture at -78 °C. Stir for the optimized reaction time (e.g., 12-16 hours).[3][16]

-

Quenching, Workup, and Purification: Follow steps 6-8 of Protocol 1. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or SFC analysis.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for nucleophilic additions.

Data Presentation: Representative Yields and Enantioselectivities

The following table summarizes typical results for the copper-catalyzed enantioselective addition of various Grignard reagents to N-acyl-4-methoxypyridinium salts, demonstrating the broad scope of this methodology.[1][3][14]

| Entry | Pyridine Derivative | Acylating Agent | Grignard Reagent (R-MgBr) | Yield (%) | ee (%) |

| 1 | 4-Methoxypyridine | Phenyl Chloroformate | EtMgBr | 98 | >99 |

| 2 | 4-Methoxypyridine | Phenyl Chloroformate | n-PrMgBr | 95 | >99 |

| 3 | 4-Methoxypyridine | Phenyl Chloroformate | i-BuMgBr | 92 | 98 |

| 4 | 2-Methyl-4-methoxypyridine | Phenyl Chloroformate | EtMgBr | 85 | 97 |

| 5 | 4-Methoxypyridine | Methyl Chloroformate | PhMgBr | 75 | 90 |

Applications in Drug Discovery and Development

The dihydropyridine and piperidine motifs generated through this chemistry are prevalent in a vast number of pharmaceuticals and natural products.[1][7] This methodology provides a direct and efficient route to these valuable scaffolds.

-

Alkaloid Synthesis: Many biologically active alkaloids feature substituted piperidine rings. The nucleophilic addition to N-acylpyridinium salts serves as a key step in the synthesis of natural products like (-)-epimyrtine.[3]

-

Access to Chiral Building Blocks: The ability to perform these additions enantioselectively allows for the creation of chiral building blocks that can be incorporated into more complex drug candidates.[1][14]

-

Lead Optimization: The modularity of this reaction, allowing for the variation of the pyridine substrate, acylating agent, and nucleophile, makes it a powerful tool for structure-activity relationship (SAR) studies during lead optimization.

Troubleshooting and Considerations

-

Low Yields:

-

Moisture: Ensure all glassware is rigorously dried and reactions are performed under a strictly inert atmosphere. Grignard reagents and N-acylpyridinium salts are highly sensitive to moisture.

-

Reagent Quality: Use freshly prepared or titrated Grignard reagents. The quality of the acylating agent is also critical.

-

Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent decomposition of the N-acylpyridinium intermediate and minimize side reactions.

-

-

Poor Regioselectivity:

-

Nucleophile Choice: Consider using a different class of nucleophile or modifying the existing one to alter its "hardness" or "softness."

-

Steric Tuning: Employ a bulkier N-acyl group to favor C4 addition.

-

-

Handling of N-Acylpyridinium Salts: These intermediates are generally not isolated due to their instability.[2] It is best practice to generate and use them in situ.

Safety Precautions

-

Air- and Moisture-Sensitive Reagents: Organometallic reagents like Grignard and organolithium reagents are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere.

-

Acylating Agents: Acyl chlorides and chloroformates are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.

-

Cryogenic Temperatures: Use appropriate personal protective equipment (PPE) when working with dry ice/acetone baths.

By understanding the underlying principles and adhering to the detailed protocols outlined in this application note, researchers can effectively leverage the power of nucleophilic addition to N-acylpyridinium salts for the efficient synthesis of complex molecules relevant to drug discovery and beyond.

References

-

Šiaučiulis, M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]

-

ResearchGate. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

-

ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]

-

Caruana, L., et al. (2016). Catalytic Enantioselective Addition of Indoles to Activated N-Benzylpyridinium Salts: Nucleophilic Dearomatization of Pyridines with Unusual C-4 Regioselectivity. ACS Catalysis. [Link]

-

National Library of Medicine. (2016). Catalytic Enantioselective Addition of Indoles to Activated N‑Benzylpyridinium Salts: Nucleophilic Dearomatization of Pyridines with Unusual C‑4 Regioselectivity. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. [Link]

-

Harutyunyan, S. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society. [Link]

-

Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Chemical Reviews. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

-

McLaughlin, C., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. [Link]

-

Krapcho, A. P., et al. (2006). Synthesis of 1,4-Dihydropyridines by Regioselective Additions of Benzylic Zinc Bromides to Pyridinium Salts and Their Aromatizations to 4-Benzylpyridines. Synthetic Communications. [Link]

-

Bennasar, M. L., et al. (1998). Nucleophilic Addition of 1-Acetylindole Enolates to Pyridinium Salts. Stereoselective Formal Synthesis of (±)-Geissoschizine and (±)-Akagerine via 1,4-Dihydropyridines. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

-

MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Catalysts. [Link]

-

ACS Publications. (1998). Nucleophilic Addition of 1-Acetylindole Enolates to Pyridinium Salts. Stereoselective Formal Synthesis of (±)-Geissoschizine and (±)-Akagerine via 1,4-Dihydropyridines. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. [Link]

-

National Center for Biotechnology Information. (2023). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. [Link]

-

ResearchGate. (2026). Synthesis of Substituted Pyridines from 1,2-Nucleophilic Addition Products of Functionalized N-Acyl-2,3-dihydropyridones. [Link]

-

ACS Publications. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of N-arylpyridinium salts bearing a nitrone spin trap as potential mitochondria-targeted antioxidants. [Link]

-

National Center for Biotechnology Information. (2023). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

-

Organic Chemistry Data. (n.d.). A. Organolithium Reagents. [Link]

-

PubMed. (1994). N-(acyloxyalkyl)pyridinium Salts as Soluble Prodrugs of a Potent Platelet Activating Factor Antagonist. [Link]

-

ACS Publications. (1992). The addition of metallo enolates to chiral 1-acylpyridinium salts. An asymmetric synthesis of (-)-sedamine. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2015). Synthesis of pyridinium salts from N-substituted dihydropyridines with BF3OEt2 in the absence of added oxidants. [Link]

-

PubMed. (2000). Addition of metallo enolates to chiral 1-acylpyridinium salts: total synthesis of (+)-cannabisativine. [Link]

-

Royal Society of Chemistry. (2020). A predictive model for additions to N-alkyl pyridiniums. [Link]

-

ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (2012). N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. [Link]

-

ResearchGate. (2025). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. [Link]

-

Wiley Online Library. (2009). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Chemistry – A European Journal. [Link]

Sources

- 1. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]

- 8. Recent developments in the chemistry of dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. figshare.com [figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 2-substituted dihydropyridines from 2-acetylpyridine

Application Note: Regioselective Synthesis of 2-Substituted Dihydropyridines from 2-Acetylpyridine

Executive Summary

Dihydropyridines (DHPs) are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for calcium channel blockers (e.g., Nifedipine) and as synthetic equivalents of NADH in redox systems.[1] While the Hantzsch synthesis is the classical route to symmetrical 1,4-DHPs, modern drug discovery requires non-symmetrical, highly functionalized scaffolds.

This application note details the preparation of 2-substituted dihydropyridines starting from 2-acetylpyridine . Unlike the Hantzsch method, which builds the ring, this protocol utilizes the Regioselective Nucleophilic Addition to N-Activated Pyridinium Salts (The Fowler-Comins Modification) . This approach allows for the retention of the 2-acetyl group (or its derivatives) while introducing novel substituents at the C6 or C4 positions, generating complex 2,6-disubstituted-1,2-dihydropyridines or 2,4-disubstituted-1,4-dihydropyridines.

Scientific Foundation & Mechanism

The Challenge of Pyridine Reduction

2-Acetylpyridine is an electron-deficient aromatic heterocycle. Direct catalytic hydrogenation is often non-selective, yielding fully saturated piperidines. To stop at the dihydropyridine stage, the aromaticity must be broken under controlled conditions.

The N-Activation Strategy

The most reliable method involves activating the pyridine nitrogen with an electron-withdrawing group (EWG), such as a chloroformate or acyl chloride. This forms a highly reactive N-acylpyridinium salt .

-

Activation: The EWG lowers the LUMO energy of the pyridine ring, making it susceptible to nucleophilic attack.

-

Regioselectivity: The 2-acetyl substituent exerts both steric and electronic effects.

-

Electronic: As an EWG, the acetyl group deactivates the ring but directs nucleophiles to the

(C6) or -

Steric: The C2 position is blocked. Consequently, nucleophilic attack predominantly occurs at C6 , yielding 1,2-dihydropyridines , or at C4 , yielding 1,4-dihydropyridines , depending on the "hardness" of the nucleophile and the size of the N-activating group.

-

Mechanistic Pathway

The reaction proceeds via the formation of a transient N-acylpyridinium species, followed by the immediate addition of an organometallic nucleophile.

Experimental Protocol

Objective: Synthesis of N-(Phthalimidomethyl)-2-acetyl-6-phenyl-1,2-dihydropyridine (Exemplar Compound).

Materials & Reagents

-

Substrate: 2-Acetylpyridine (>98% purity).

-

Activator: Phenyl chloroformate or Benzyl chloroformate (Cbz-Cl).

-

Nucleophile: Phenylmagnesium bromide (3.0 M in ether).

-

Solvent: Anhydrous THF (dried over Na/benzophenone).

-

Quench: 20% NH₄Cl (aq).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

-

Critical: Moisture will hydrolyze the N-acyl salt back to the starting pyridine. Ensure strict anhydrous conditions.

-

-

Activation (The "Salt Formation"):

-

Charge the flask with 2-Acetylpyridine (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add the Chloroformate (1.1 equiv) dropwise over 5 minutes.

-

Observation: A white or pale yellow precipitate (the pyridinium salt) may form. Stir for 15 minutes at -78°C.

-

-

Nucleophilic Addition:

-

Add the Grignard reagent (1.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

-

Control Point: Maintain internal temperature below -70°C to prevent polymerization or loss of regioselectivity.

-

Stir at -78°C for 1 hour.

-

-

Workup & Isolation:

-

Quench the reaction at -78°C by adding saturated aqueous NH₄Cl (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, neutralized with 1% Et₃N).

-

Note: DHPs are sensitive to oxidation.[2] Store under argon at -20°C.

-

Data Analysis & Validation

Regioselectivity Trends

The choice of activating group and nucleophile dictates the product distribution.

| Activating Group (R-OCOCl) | Nucleophile (R'-M) | Major Isomer | Yield (%) | Notes |

| Methyl (Moc) | PhMgBr | 1,2-DHP (C6 attack) | 65-75% | Small group favors |

| Benzyl (Cbz) | BuLi | 1,2-DHP (C6 attack) | 55-65% | High regiocontrol due to steric bulk. |

| Troc (Cl₃C-CH₂-) | Indole | 1,4-DHP (C4 attack) | 40-50% | Soft nucleophiles often favor |

| Acetyl (Ac) | NaBH₄ | 1,2/1,4 Mixture | <30% | Unstable; tends to over-reduce. |

Characterization (NMR)

Successful formation of the 1,2-DHP ring is confirmed by proton NMR.[3]

-

H6 (New chiral center): Appears as a doublet or dd around 5.0 - 6.0 ppm .

-

H3/H4/H5 (Alkenyl protons): Distinct signals in the 4.5 - 6.5 ppm range, upfield from the aromatic pyridine starting material (7.0 - 8.5 ppm).

-

2-Acetyl Group: Methyl singlet remains around 2.3 - 2.5 ppm .

Workflow Visualization

References

-

Fowler, F. W. (1972).[4] Synthesis of 1,2-dihydropyridines. The Journal of Organic Chemistry, 37(9), 1321–1323. Link

-

Comins, D. L., & O’Connor, S. (1984). Regioselective addition of Grignard reagents to 1-acylpyridinium salts. A convenient method for the synthesis of 4-alkylpyridines.[5] Tetrahedron Letters, 25(18), 1863–1866. Link

-

Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141–1156. Link

-

Charette, A. B., & Grenon, M. (2001). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Canadian Journal of Chemistry, 79(11), 1694–1703. Link

-

Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regioselective Addition to N-Iminopyridinium Ylides. Chemical Reviews, 112(5), 2642–2713. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone | MDPI [mdpi.com]

- 4. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Precision C-Alkylation of 1,2-Dihydropyridine Precursors

Regioselective Nucleophilic Addition Protocols

Executive Summary

1,2-Dihydropyridines (1,2-DHPs) are "masked" pyridines that serve as versatile synthetic equivalents of imines and enamines. They are critical intermediates in the synthesis of bioactive alkaloids (e.g., oseltamivir) and substituted piperidines. However, the direct C-alkylation of stable 1,2-DHPs is rare due to their inherent instability and tendency to aromatize.

The industry-standard approach—and the focus of this guide—is the nucleophilic addition to in situ generated N-acyl pyridinium salts . This method transforms a pyridine precursor into a C-alkylated 1,2-DHP in a single pot. This guide details the mechanistic principles, regiocontrol strategies (C2 vs. C4), and a validated protocol for high-yield synthesis, emphasizing the "Comins-Meyers" and "Charette" methodologies.

Mechanistic Principles & Regiocontrol

The conversion of pyridine precursors to C-alkylated 1,2-DHPs relies on activating the inert pyridine ring with an electron-withdrawing group (EWG), typically a chloroformate or acid chloride. This lowers the LUMO energy of the ring, making it susceptible to nucleophilic attack.

The Regioselectivity Paradox (C2 vs. C4)

Controlling the site of alkylation is the primary challenge. The outcome is dictated by the Hard-Soft Acid-Base (HSAB) theory and steric factors.

| Parameter | C2-Alkylation (1,2-Addition) | C4-Alkylation (1,4-Addition) |

| Nucleophile Type | Hard Nucleophiles (e.g., Grignard reagents, Organolithiums) | Soft Nucleophiles (e.g., Organocuprates, Silyl enol ethers) |

| Control Factor | Charge control (Attack at the most electron-deficient carbon adjacent to N) | Orbital control (Attack at the terminus of the conjugated system) |